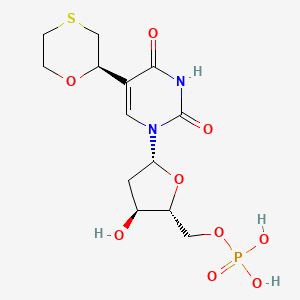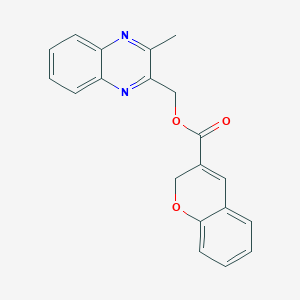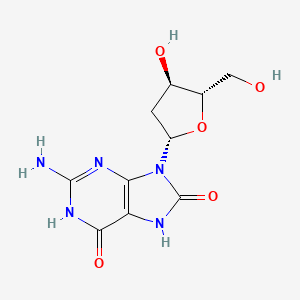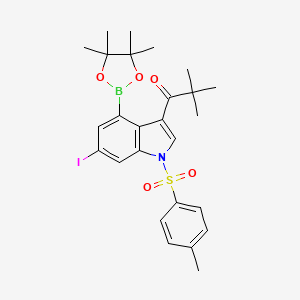
(10Z,12Z)-Hexadeca-10,12-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10Z,12Z)-Hexadeca-10,12-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of unsaturated alcohol, which is often found in various natural products and synthetic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,12Z)-Hexadeca-10,12-dien-1-OL typically involves the use of commercially available starting materials and a series of chemical reactions. One common method involves the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection to yield the desired product . Another approach involves the use of Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of palladium-catalyzed coupling reactions and hydroboration-protonolysis. These methods allow for the efficient production of the compound in multi-gram quantities, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
(10Z,12Z)-Hexadeca-10,12-dien-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) for oxidation reactions.
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution reagents: Halogenating agents like thionyl chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Halogenated derivatives of hexadeca-10,12-dien-1-OL.
Scientific Research Applications
(10Z,12Z)-Hexadeca-10,12-dien-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (10Z,12Z)-Hexadeca-10,12-dien-1-OL involves its interaction with various molecular targets and pathways. For example, in biological systems, it may undergo beta-oxidation, where it is first dehydrogenated by long-chain acyl-CoA dehydrogenase, creating a double bond between the alpha and beta carbons . This process is crucial for its metabolism and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (10Z,12Z)-Hexadeca-10,12-dien-1-OL include:
(10Z,12Z)-Octadeca-10,12-dien-1-OL: Another unsaturated alcohol with a similar structure but a longer carbon chain.
(10E,12Z)-Hexadeca-10,12-dien-1-OL: An isomer with a different configuration of the double bonds.
(10Z,12E)-Hexadeca-10,12-dien-1-OL: Another isomer with a different configuration of the double bonds.
Uniqueness
The uniqueness of this compound lies in its specific configuration of double bonds and the presence of a hydroxyl group. This configuration allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C16H30O |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(10Z,12Z)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6- |
InChI Key |
CIVIWCVVOFNUST-RZSVFLSASA-N |
Isomeric SMILES |
CCC/C=C\C=C/CCCCCCCCCO |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)

![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)

![4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12932850.png)
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)

![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)


![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)

